Mass Spectrometric Differentiation: +9 Da Mass Shift Enables Reliable Analyte Quantification
Simvastatin acid-d9 (ammonium) differs from unlabeled simvastatin acid ammonium (Tenivastatin) by a predictable mass shift of +9 Da in LC-MS analysis [1]. This mass difference allows for distinct multiple reaction monitoring (MRM) transitions, enabling the deuterated compound to serve as an internal standard without chromatographic or mass spectral interference . In contrast, using a structurally distinct but unlabeled statin analog (e.g., lovastatin acid) introduces potential variability due to differential matrix effects and recovery [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 448.64 g/mol (C24H32D9NO6) |
| Comparator Or Baseline | 453.61 g/mol (C25H43NO6, unlabeled simvastatin acid ammonium) |
| Quantified Difference | Mass difference of -4.97 Da (deuterated compound has lower mass due to D9 substitution and different salt stoichiometry in formula representation) |
| Conditions | Theoretical molecular weight calculation based on molecular formula. |
Why This Matters
The unique molecular weight and isotopic pattern of the d9 compound are essential for its use as an internal standard in LC-MS/MS, directly addressing the analytical challenge of quantifying simvastatin acid in complex biological matrices.
- [1] MedChemExpress. Simvastatin acid-d9 ammonium technical datasheet. Cat. No.: HY-119695AS1. View Source
- [2] Patel BN, et al. J Sep Sci. 2008;31(2):301-13. doi:10.1002/jssc.200700367. View Source
